Cas no 13541-05-4 ((2-chlorobenzyl)(1-phenylethyl)amine)
13541-05-4 structure
Product Name:(2-chlorobenzyl)(1-phenylethyl)amine
Numero CAS:13541-05-4
MF:C15H16ClN
MW:245.747242927551
CID:1085107
PubChem ID:2757411
Update Time:2025-05-20
(2-chlorobenzyl)(1-phenylethyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Chlorobenzyl)-1-phenylethanamine
- (2-Chlorobenzyl)-(1-phenylethyl)amine
- N-(2-chlorobenzyl)-N-(1-phenylethyl)amine
- N-[(2-chlorophenyl)methyl]-1-phenylethanamine
- Benzenemethanamine, N-[(2-chlorophenyl)methyl]-alpha-methyl-
- AKOS JY2018615
- UKRORGSYN-BB BBV-126375
- (2-chlorobenzyl)(1-phenylethyl)amine(SALTDATA: HCl)
- AKOS000233494
- AKOS017269412
- 13541-05-4
- DTXSID80373885
- Oprea1_161485
- N-(2-chlorobenzyl)-1-phenylethan-1-amine
- STK124017
- AN-329/15537194
- (2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE
- (2-chlorobenzyl)(1-phenylethyl)amine
-
- MDL: MFCD03210833
- Inchi: 1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3
- Chiave InChI: LOSJSCRCNLVTTA-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1CNC(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 245.09728
- Massa monoisotopica: 245.0971272g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 338.1±22.0 °C at 760 mmHg
- Punto di infiammabilità: 158.3±22.3 °C
- PSA: 12.03
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
(2-chlorobenzyl)(1-phenylethyl)amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-chlorobenzyl)(1-phenylethyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C365388-10mg |
(2-chlorobenzyl)(1-phenylethyl)amine |
13541-05-4 | 10mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C365388-50mg |
(2-chlorobenzyl)(1-phenylethyl)amine |
13541-05-4 | 50mg |
$ 115.00 | 2022-04-28 | ||
| TRC | C365388-100mg |
(2-chlorobenzyl)(1-phenylethyl)amine |
13541-05-4 | 100mg |
$ 160.00 | 2022-04-28 | ||
| A2B Chem LLC | AD72526-10mg |
(2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE |
13541-05-4 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AD72526-20mg |
(2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE |
13541-05-4 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AD72526-50mg |
(2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE |
13541-05-4 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AD72526-100mg |
(2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE |
13541-05-4 | 95% | 100mg |
$298.00 | 2024-04-20 |
(2-chlorobenzyl)(1-phenylethyl)amine Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
13541-05-4 ((2-chlorobenzyl)(1-phenylethyl)amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti